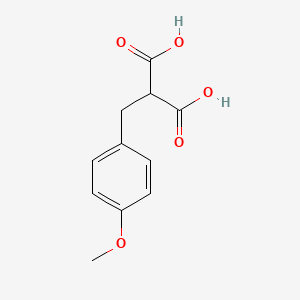

2-(4-Methoxybenzyl)Malonic Acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12O5 |

|---|---|

Molecular Weight |

224.21 g/mol |

IUPAC Name |

2-[(4-methoxyphenyl)methyl]propanedioic acid |

InChI |

InChI=1S/C11H12O5/c1-16-8-4-2-7(3-5-8)6-9(10(12)13)11(14)15/h2-5,9H,6H2,1H3,(H,12,13)(H,14,15) |

InChI Key |

ZBBWIKBLGUCZOQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Methoxybenzyl Malonic Acid and Its Key Precursors

Classical Approaches to Alkylated Malonic Acid Synthesis

Traditional methods for preparing 2-(4-methoxybenzyl)malonic acid and its precursors have long been the cornerstone of organic synthesis, offering reliable and well-understood pathways.

Alkylation of Malonic Esters with 4-Methoxybenzyl Halides and Subsequent Hydrolysis

A prominent and widely used method involves the alkylation of malonic esters, such as diethyl malonate, with a 4-methoxybenzyl halide (e.g., chloride or bromide). patsnap.comyoutube.commasterorganicchemistry.comlibretexts.orgorganicchemistrytutor.comchemistrysteps.com This reaction is typically carried out in the presence of a base, like sodium ethoxide, which deprotonates the α-carbon of the malonic ester to form a nucleophilic enolate. masterorganicchemistry.comorganicchemistrytutor.com The enolate then undergoes a nucleophilic substitution (SN2) reaction with the 4-methoxybenzyl halide to form diethyl 2-(4-methoxybenzyl)malonate. masterorganicchemistry.comorganicchemistrytutor.com

The final step to obtain the desired this compound is the hydrolysis of the resulting diester. patsnap.commasterorganicchemistry.com This is typically achieved by saponification using a strong base like sodium hydroxide, followed by acidification. organicchemistrytutor.com Alternatively, acidic hydrolysis can also be employed. organicchemistrytutor.com Upon heating, the resulting substituted malonic acid can undergo decarboxylation, though this is often a subsequent step if the dicarboxylic acid itself is the target. patsnap.commasterorganicchemistry.com

Key Reaction Steps:

Enolate Formation: Deprotonation of diethyl malonate with a suitable base. organicchemistrytutor.com

Alkylation: Nucleophilic attack of the enolate on 4-methoxybenzyl halide. organicchemistrytutor.com

Hydrolysis: Conversion of the diethyl ester to the dicarboxylic acid. patsnap.com

| Step | Reagents | Purpose |

|---|---|---|

| Enolate Formation | Diethyl malonate, Sodium ethoxide | Generate the nucleophilic enolate |

| Alkylation | 4-Methoxybenzyl halide | Introduce the 4-methoxybenzyl group |

| Hydrolysis | NaOH (aq), then H₃O⁺ | Convert the ester to carboxylic acid |

Knoevenagel Condensation Routes to 2-(4-Methoxybenzylidene)Malonic Acid and Subsequent Reduction

Another classical approach is the Knoevenagel condensation, which involves the reaction of an active hydrogen compound with a carbonyl group. wikipedia.org In this context, 4-methoxybenzaldehyde (B44291) is reacted with malonic acid or its esters. wikipedia.orgnih.gov The condensation is typically catalyzed by a weak base, such as an amine or an ammonium (B1175870) salt. wikipedia.orgtue.nl This reaction leads to the formation of 2-(4-methoxybenzylidene)malonic acid or its corresponding ester. nih.gov

The resulting α,β-unsaturated compound, 2-(4-methoxybenzylidene)malonic acid, possesses a double bond that can be subsequently reduced to yield the target compound, this compound. nih.gov Various reduction methods can be employed for this transformation, including catalytic hydrogenation. A study demonstrated that the reduction of the α,β-double bond in a similar arylidene malonate derivative led to a complete loss of certain biological activity, highlighting the importance of this saturation step in modifying the properties of the molecule. nih.gov

The Doebner modification of the Knoevenagel condensation specifically utilizes pyridine (B92270) as a solvent and is often accompanied by decarboxylation when one of the activating groups is a carboxylic acid. wikipedia.orgyoutube.comorganic-chemistry.org

| Step | Reactants | Catalyst/Solvent | Product |

|---|---|---|---|

| Condensation | 4-Methoxybenzaldehyde, Malonic acid | Amine/Ammonium salt | 2-(4-Methoxybenzylidene)malonic acid |

| Reduction | 2-(4-Methoxybenzylidene)malonic acid | e.g., Catalytic Hydrogenation | This compound |

Direct Carbonylation and Related Carboxylation Strategies

Direct carbonylation strategies represent a more direct approach to introducing carboxylic acid functionalities. While specific examples for the direct synthesis of this compound via carbonylation are less common in readily available literature, related carboxylation methods are of significant interest. For instance, dicobalt octacarbonyl has been used as a catalyst for the carboxyesterification of sodium chloroacetate (B1199739) with carbon monoxide and ethanol (B145695) to produce diethyl malonate. wikipedia.org Conceptually, similar strategies could be explored for the direct carboxylation of precursors related to 4-methoxybenzyl systems.

Modern Synthetic Techniques and Innovations

Recent advancements in synthetic chemistry have introduced more efficient and selective methods for the synthesis of substituted malonates and their derivatives.

Catalytic Approaches in the Formation of Substituted Malonates

Modern synthetic methods increasingly rely on catalysis to achieve high efficiency and selectivity. Palladium-catalyzed reactions, for example, have emerged as powerful tools for forming carbon-carbon bonds. nih.gov Research has demonstrated the palladium-catalyzed coupling of malonate nucleophiles with alkenes bearing tethered aryl triflates to construct substituted cyclopentanes. nih.gov While not a direct synthesis of this compound, these methods highlight the potential of transition metal catalysis in forming C-C bonds with malonate derivatives.

Phase-transfer catalysis offers another modern approach for the enantioselective alkylation of malonates, enabling the synthesis of chiral malonic acid derivatives with high chemical yields and enantioselectivities. frontiersin.orgnih.gov This technique is particularly valuable for creating stereochemically defined building blocks for pharmaceuticals and other complex molecules. frontiersin.orgnih.gov

Enzymatic Hydrolysis for Stereoselective Access to Derivatives

Enzymatic methods are gaining prominence for their high selectivity and mild reaction conditions. Lipases, for instance, have been successfully used for the hydrolysis of malonic esters. This approach can provide stereoselective access to chiral malonic acid monoesters, which are versatile intermediates in organic synthesis. While specific examples for this compound are not detailed, the principle of using enzymes like Candida antarctica lipase (B570770) B for the synthesis of polyesters from dimethyl malonate showcases the potential of biocatalysis in malonate chemistry. rsc.org The enzymatic resolution of racemic α,α-dialkylmalonates is also a common method for obtaining chiral products. frontiersin.orgnih.gov

Green Chemistry Principles and Sustainable Synthesis Routes

The integration of green chemistry principles into the synthesis of this compound is a important area of research, aimed at reducing the environmental impact of its production. Key strategies include the use of safer solvents, the development of catalytic reactions to minimize waste, and the use of renewable starting materials.

One of the primary goals in the sustainable synthesis of this compound is the replacement of hazardous reagents and solvents. Traditional methods often rely on strong bases and volatile organic compounds (VOCs). Researchers are actively exploring alternatives such as solid acid catalysts and enzyme-catalyzed reactions, which can proceed under milder conditions and reduce the generation of toxic byproducts. The use of aqueous reaction media or solvent-free conditions is also a key focus in developing more environmentally benign synthetic routes.

Furthermore, improving atom economy is a central tenet of green chemistry that is being applied to the synthesis of this compound. This involves designing synthetic pathways where the maximum number of atoms from the reactants are incorporated into the final product. Catalytic C-H activation, for example, represents a promising avenue for directly coupling anisole (B1667542) with a malonic acid equivalent, thereby avoiding the need for pre-functionalized starting materials and reducing the number of synthetic steps.

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention | Designing synthetic routes that minimize waste generation from the outset. |

| Atom Economy | Utilizing catalytic methods to maximize the incorporation of reactant atoms into the final product. |

| Less Hazardous Chemical Syntheses | Replacing toxic reagents and solvents with safer alternatives, such as biocatalysts and water. |

| Designing Safer Chemicals | While the target molecule is fixed, ensuring that intermediates and byproducts are non-toxic. |

| Safer Solvents and Auxiliaries | Employing water, supercritical fluids, or solvent-free conditions to reduce reliance on volatile organic compounds. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to lower energy consumption. |

| Use of Renewable Feedstocks | Investigating the use of bio-based starting materials derived from renewable sources. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps to shorten the synthetic pathway and reduce waste. |

| Catalysis | Employing catalytic amounts of reagents in place of stoichiometric amounts to improve efficiency and reduce waste. |

Flow Chemistry and Automated Synthesis Applications

The application of flow chemistry and automated synthesis offers significant advantages for the production of this compound, including enhanced reaction control, improved safety, and higher throughput. These modern techniques are poised to revolutionize the manufacturing of this and other fine chemicals.

In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors. This allows for precise control over reaction parameters such as temperature, pressure, and reaction time. For the synthesis of this compound, this can lead to higher yields and purities compared to traditional batch processing. The improved heat and mass transfer in microreactors can also enable the use of highly exothermic or hazardous reactions under safer conditions.

Automated synthesis platforms, often integrated with flow reactors, can further streamline the production process. These systems can perform multi-step syntheses, purifications, and analyses with minimal human intervention. This not only increases efficiency but also allows for the rapid screening of reaction conditions to identify optimal synthetic routes. The data generated from these automated experiments can be used to build predictive models for reaction outcomes, further accelerating the development of robust and scalable manufacturing processes for this compound.

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Control | Limited control over temperature and mixing, leading to potential hotspots and side reactions. | Precise control over temperature, pressure, and residence time, resulting in higher selectivity and yield. |

| Safety | Handling of large volumes of hazardous materials poses significant safety risks. | Small reaction volumes in the reactor at any given time minimize safety hazards, even with highly reactive reagents. |

| Scalability | Scaling up can be challenging and may require significant process redesign. | Straightforward scaling by running the system for longer periods or by parallelizing multiple reactor lines. |

| Throughput | Lower throughput due to the sequential nature of batch processing. | Higher throughput due to continuous operation and potential for automation. |

| Reproducibility | Can be variable between batches due to inconsistencies in reaction conditions. | High reproducibility due to precise control over all reaction parameters. |

Chemical Transformations and Reaction Mechanisms of 2 4 Methoxybenzyl Malonic Acid

Decarboxylation Pathways and Kinetics

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO2). For derivatives of malonic acid, this process is a crucial step in various synthetic routes. masterorganicchemistry.com

Thermal Decarboxylation to 2-(4-Methoxybenzyl)Acetic Acid

The thermal decarboxylation of disubstituted malonic acid derivatives, such as 2-(4-methoxybenzyl)malonic acid, can be achieved under solvent-free and catalyst-free conditions using microwave assistance. researchgate.net This method provides the corresponding carboxylic acid, in this case, 2-(4-methoxybenzyl)acetic acid, in high purity and yield within a short reaction time of 3 to 10 minutes. researchgate.net The process is considered environmentally friendly due to the absence of solvents and catalysts. researchgate.net

The general mechanism for the decarboxylation of malonic acid derivatives proceeds through a cyclic, concerted transition state, resulting in an enol intermediate that subsequently tautomerizes to the more stable carboxylic acid. masterorganicchemistry.com

Catalyzed Decarboxylation Mechanisms and Stereocontrol

Catalysts can significantly influence the rate and outcome of decarboxylation reactions. Organic photoredox catalysis, for instance, offers a method for the direct, catalytic hydrodecarboxylation of malonic acid derivatives. organic-chemistry.orgnih.gov This system often employs a photooxidant, a redox-active co-catalyst, and a suitable solvent. organic-chemistry.org The proposed mechanism involves the deprotonation of the carboxylic acid, followed by a single electron oxidation to form an acyloxyl radical. nih.gov This radical then rapidly loses carbon dioxide to generate a carbon-centered radical, which subsequently abstracts a hydrogen atom to yield the final product. nih.gov

While aryl malonic acid derivatives are particularly susceptible to hydrodecarboxylation, likely due to the stabilization of the resulting radical, monoalkyl substituted benzyl (B1604629) malonic acids have shown poor yields for the doubly decarboxylated product under certain photoredox conditions. nih.gov Kinetic analyses have shown that the reaction is first-order with respect to the carboxylate and zero-order in the acridinium (B8443388) catalyst, suggesting that carboxylate oxidation is likely the rate-limiting step. nih.gov

Solvent and Temperature Effects on Decarboxylation Efficiency

The choice of solvent and reaction temperature plays a critical role in the efficiency of decarboxylation. In photoredox catalysis, the use of trifluoroethanol as a solvent has been shown to improve catalyst stability and reaction efficiency compared to methanol-water systems. organic-chemistry.org

For thermal decarboxylations, higher temperatures are generally required. researchgate.net However, microwave-assisted reactions can achieve decarboxylation at temperatures between 180-190°C in a much shorter timeframe compared to conventional heating methods. researchgate.net The polarity and basicity of the solvent can also influence the reaction rate, with an increase in these parameters generally leading to a faster reaction. researchgate.net This is attributed to the formation of a bond with the carboxylic carbon atom, which facilitates the elimination of CO2. researchgate.net

Table 1: Conditions for Decarboxylation of Malonic Acid Derivatives

| Method | Catalyst/Conditions | Solvent | Temperature | Reaction Time | Yield | Reference |

| Microwave-assisted Thermal | None | Solvent-free | 180-190°C | 3-10 min | 82-98% | researchgate.net |

| Photoredox Catalysis | Fukuzumi acridinium photooxidant, phenyldisulfide | Trifluoroethanol | Not specified | Prolonged | Variable | nih.gov |

Condensation and Cyclization Reactions

2-Substituted malonic acid derivatives are valuable reagents in condensation and cyclization reactions, leading to the formation of a variety of heterocyclic compounds. nih.gov

Reactions with Carbonyl Compounds and Imines

Malonic acid and its derivatives can participate in Mannich-type reactions with aldehydes and amines to produce β-aminocarbonyl compounds. researchgate.net The reactivity of imines in these reactions can be enhanced by using a Lewis acid catalyst. redalyc.org The reaction of imines with malonic esters can be efficiently catalyzed by ammonium (B1175870) chloride in ethanol (B145695) at room temperature, yielding β-amino esters in good to excellent yields. researchgate.net

The activation of carbonyl and imine groups is crucial for these reactions. Chiral Brønsted acids have emerged as powerful catalysts for the enantioselective activation of imines and carbonyl compounds. researchgate.net

Cyclocondensation Reactions with Dinucleophiles for Heterocycle Formation

Malonic acid derivatives are known to undergo cyclocondensation reactions with dinucleophiles to form five-, six-, and seven-membered rings, creating a diverse range of "malonyl heterocycles". nih.gov These reactions often involve a 1,3-dicarbonyl moiety or its enol tautomer as a structural element. nih.gov

The reaction of 2-substituted diethyl malonates with 1,3-dinucleophiles like amidines and amides can occur at elevated temperatures or in the presence of basic catalysts. nih.gov More reactive malonate derivatives, such as bis(2,4,6-trichlorophenyl) malonates, can undergo thermal condensation with 1,3-dinucleophiles by fusion at high temperatures (150-250°C), sometimes using solvents like bromobenzene (B47551) or diphenylether. nih.gov

The regiochemistry of these cyclocondensation reactions can often be controlled, leading to specific isomers. beilstein-journals.org Computational methods, such as DFT-B3LYP calculations, can be used to understand and predict the regioselectivity of the products. beilstein-journals.org

Regioselective Decarboxylative Additions

The decarboxylation of malonic acid and its derivatives is a fundamental reaction in organic synthesis. masterorganicchemistry.comyoutube.com When heated, malonic acid readily loses a molecule of carbon dioxide to yield a monocarboxylic acid. masterorganicchemistry.com This process proceeds through a cyclic, concerted transition state, resulting in an enol intermediate that subsequently tautomerizes. masterorganicchemistry.com

In the context of this compound, the principles of regioselective decarboxylative additions are particularly relevant. While direct studies on this specific compound are not extensively detailed in the provided results, the behavior of malonic acid itself in such reactions provides a strong foundation for understanding its reactivity. For instance, in reactions with 4-trifluoromethylpyrimidin-2(1H)-ones, malonic acid undergoes regioselective decarboxylative additions, yielding either Michael- or Mannich-type products depending on the solvent polarity. beilstein-journals.orgnih.govnih.govresearchgate.net A non-polar solvent like toluene (B28343) favors the Mannich-type addition to the C=N double bond, whereas a polar solvent like DMSO promotes the Michael-type addition to the C=C double bond. beilstein-journals.orgnih.gov This highlights the potential to control the regioselectivity of the reaction by tuning the reaction conditions.

The general mechanism for the decarboxylation of malonic acid derivatives involves the formation of a carbanionic intermediate after the loss of carbon dioxide. This intermediate is then protonated to give the final product. The stability of this intermediate plays a crucial role in the reaction's feasibility.

Esterification and Amidation Reactions of the Carboxylic Acid Moieties

The two carboxylic acid groups of this compound can readily undergo esterification and amidation reactions, which are common transformations for carboxylic acids. wikipedia.org

Esterification:

Esterification can be achieved through various methods. A common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. The 4-methoxybenzyl (PMB) ester, in particular, is a widely used protecting group for carboxylic acids due to its stability under many reaction conditions and the multiple methods available for its removal. nih.gov

Methods for the formation of PMB esters include:

Reaction with 4-methoxybenzyl alcohol using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with an acylation catalyst such as 4-(dimethylamino)pyridine (DMAP). nih.gov

Reaction with 4-methoxybenzyl-2,2,2-trichloroacetimidate, which does not require an acid catalyst. nih.govchem-station.com

Reaction with PMB isourea, which proceeds well at room temperature in various organic solvents. nih.gov

Nucleophilic addition of 4-methoxybenzyl alcohol to N-acylimidazoles in the presence of pyridinium (B92312) salts. nih.gov

The choice of method often depends on the sensitivity of the substrate. nih.gov

Amidation:

Amidation of the carboxylic acid groups can be achieved by reacting this compound with an amine. This reaction typically requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent.

Functional Group Interconversions of the 4-Methoxybenzyl Moiety

The 4-methoxybenzyl (PMB) group in this compound can undergo several functional group interconversions. A key transformation is the cleavage of the ether linkage, which is essentially a deprotection step.

The PMB group can be removed under various conditions:

Oxidative cleavage: Using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in dichloromethane (B109758) containing a small amount of water at room temperature. chem-station.comscispace.com The reaction proceeds through the formation of a charge transfer complex, followed by hydrolysis. chem-station.com

Acidic conditions: Treatment with strong acids like trifluoroacetic acid (TFA) can cleave the PMB group. beilstein-journals.orgnih.govclockss.orgresearchgate.net This method is often selective and does not affect other protecting groups like benzyl esters. nih.gov

Gentle deprotection for sensitive substrates: A method using triethylsilane (TES) and phenol (B47542) in the presence of TFA has been developed for the deprotection of the 4-methoxybenzyl group from selenocysteine, suggesting its applicability for other sensitive molecules. nih.gov

The electron-donating nature of the methoxy (B1213986) group makes the PMB group more susceptible to cleavage under milder conditions compared to an unsubstituted benzyl group. chem-station.com This property is also utilized to stabilize adjacent functionalities in a molecule. chem-station.com

Chemo- and Regioselectivity in Multi-Functional Transformations

The presence of multiple functional groups in this compound—two carboxylic acids and a 4-methoxybenzyl ether—necessitates careful consideration of chemo- and regioselectivity during chemical transformations.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, during esterification, it is possible to selectively esterify one or both carboxylic acid groups. Similarly, the choice of deprotection conditions for the 4-methoxybenzyl group can be tailored to avoid affecting other sensitive groups within the molecule. For example, using TFA for PMB deprotection will not cleave a benzyl ester. nih.gov

Regioselectivity , the preference for reaction at one position over another, is particularly relevant in the decarboxylative addition reactions discussed earlier. beilstein-journals.orgnih.govnih.govresearchgate.net The choice of solvent can direct the reaction towards either a Michael- or Mannich-type addition product. beilstein-journals.orgnih.gov

The selective transformation of one functional group in the presence of others is a cornerstone of modern organic synthesis. In the case of this compound, the differential reactivity of its constituent parts allows for a high degree of control in synthetic planning. For example, the carboxylic acid groups can be transformed while the 4-methoxybenzyl ether remains intact, or the PMB group can be selectively removed without affecting the carboxylic acid functionalities, depending on the chosen reagents and reaction conditions.

The following table summarizes the chemical transformations discussed:

| Transformation | Reagents and Conditions | Product Type |

| Regioselective Decarboxylative Addition | 4-trifluoromethylpyrimidin-2(1H)-ones, Toluene (non-polar) | Mannich-type addition product |

| 4-trifluoromethylpyrimidin-2(1H)-ones, DMSO (polar) | Michael-type addition product | |

| Esterification | 4-Methoxybenzyl alcohol, DCC, DMAP | 4-Methoxybenzyl ester |

| 4-Methoxybenzyl-2,2,2-trichloroacetimidate | 4-Methoxybenzyl ester | |

| Amidation | Amine, Acyl chloride or coupling agent | Amide |

| PMB Deprotection (Oxidative) | DDQ, CH2Cl2, H2O | Alcohol (demethylated product) |

| PMB Deprotection (Acidic) | Trifluoroacetic acid (TFA) | Alcohol (demethylated product) |

Derivatives and Analogues of 2 4 Methoxybenzyl Malonic Acid in Organic Synthesis

Synthesis and Reactivity of Malonic Ester Derivatives (e.g., Diethyl, Dimethyl Esters)

The diester derivatives of 2-(4-methoxybenzyl)malonic acid, particularly the diethyl and dimethyl esters, are cornerstone reagents in synthetic organic chemistry. Their utility stems from the acidity of the α-carbon, which is positioned between two carbonyl groups, facilitating a variety of chemical transformations.

Synthesis: The synthesis of these malonic esters typically follows the classical malonic ester synthesis protocol. wikipedia.orgmasterorganicchemistry.comyoutube.com This involves the alkylation of a malonic ester, such as diethyl malonate or dimethyl malonate, with a suitable benzyl (B1604629) halide. wikipedia.orgquora.com In the case of this compound derivatives, 4-methoxybenzyl chloride is the common alkylating agent. The reaction is carried out in the presence of a base, with sodium ethoxide in ethanol (B145695) being a conventional choice for the preparation of diethyl esters to prevent transesterification. wikipedia.org

The general synthetic scheme is as follows:

Deprotonation: The α-carbon of the malonic ester is deprotonated by a base (e.g., sodium ethoxide) to form a resonance-stabilized enolate. masterorganicchemistry.comlibretexts.org

Nucleophilic Substitution: The resulting carbanion acts as a nucleophile, attacking the electrophilic carbon of 4-methoxybenzyl chloride in an SN2 reaction. masterorganicchemistry.com This step forms the C-C bond, yielding the desired diethyl or dimethyl 2-(4-methoxybenzyl)malonate. nih.govuni.lu

Reactivity: The reactivity of these diesters is dominated by the chemistry of the active methylene (B1212753) group and the ester functionalities.

Further Alkylation: The remaining acidic proton on the α-carbon can be removed by a strong base, allowing for a second alkylation and the formation of α,α-disubstituted malonic esters. wikipedia.org

Cyclocondensation Reactions: Diethyl and dimethyl 2-(4-methoxybenzyl)malonate are valuable substrates in cyclocondensation reactions for the synthesis of various heterocyclic compounds. For instance, they can react with ureas to form barbiturates or with 1,3-dinucleophiles like amidines to produce pyridopyrimidines. nih.gov The reaction of dimethyl 2-(4-methoxyphenyl)malonate with 3-methoxyphenol (B1666288) in diphenyl ether at high temperatures yields 4-hydroxy-7-methoxy-3-(4-methoxyphenyl)-coumarin. nih.gov

Knoevenagel Condensation: While the parent compound for Knoevenagel condensation is typically an unsubstituted malonic ester or malononitrile (B47326), the benzyl-substituted malonates can also undergo related condensations under specific conditions. researchgate.net

Decarboxylation: Saponification of the diester to the corresponding dicarboxylic acid, followed by heating, leads to decarboxylation, ultimately producing 3-(4-methoxyphenyl)propanoic acid. masterorganicchemistry.comyoutube.com

Table 1: Synthesis and Reactions of Malonic Ester Derivatives

| Derivative | Synthesis Method | Key Reactivity | Product Examples |

|---|---|---|---|

| Diethyl 2-(4-methoxybenzyl)malonate | Alkylation of diethyl malonate with 4-methoxybenzyl chloride using a base like sodium ethoxide. wikipedia.orgquora.com | Cyclocondensation, Further Alkylation, Decarboxylation. wikipedia.orgnih.gov | 4-hydroxy-coumarins, substituted propanoic acids. masterorganicchemistry.comnih.gov |

| Dimethyl 2-(4-methoxybenzyl)malonate | Alkylation of dimethyl malonate with 4-methoxybenzyl chloride using a suitable base. wikipedia.orgderpharmachemica.com | Cyclocondensation, Knoevenagel-type reactions. nih.govresearchgate.net | Heterocyclic compounds like barbiturates and coumarins. nih.gov |

Preparation and Synthetic Utility of Malonic Acid Monoesters

Malonic acid monoesters, also known as malonic acid half oxyesters (MAHOs) or hemimalonates, of this compound are valuable synthetic intermediates. nih.gov They serve as pronucleophiles and are precursors to ester enolates through decarboxylation, often facilitated by a weak base. nih.gov

Preparation: There are two primary strategies for the preparation of mono-substituted malonic acid half oxyesters (SMAHOs): nih.gov

Alkylation followed by Monosaponification: This is a classical approach where a malonic diester (e.g., diethyl malonate) is first alkylated with 4-methoxybenzyl halide. The resulting diethyl 2-(4-methoxybenzyl)malonate is then subjected to partial hydrolysis (monosaponification) using one equivalent of a base, such as potassium hydroxide, in an alcohol/water mixture. nih.gov This method allows for diversity at the malonic position.

Monoesterification of a Substituted Malonic Acid: This strategy involves the direct monoesterification of this compound. This approach is particularly useful for introducing diversity in the ester functionality. nih.gov The malonic acid itself can be prepared by the full saponification of the corresponding diester. nih.gov

Synthetic Utility: The primary utility of these monoesters lies in their ability to undergo decarboxylative additions, serving as an alternative to the direct use of ester enolates. nih.gov

Aldol-type Additions: They react with carbonyl compounds in aldol-type reactions.

Mannich-type Additions: They can be used in Mannich-type reactions with imines. nih.gov

Michael Additions: As effective nucleophiles after decarboxylation, they participate in Michael additions to α,β-unsaturated systems.

Olefination Reactions: They are employed in Galat olefination reactions of aldehydes. nih.gov

The presence of the carboxylic acid moiety simplifies purification through acid-base extraction. nih.gov

Amide and Imide Derivatives: Synthesis and Reactivity Profiles

The amide and imide derivatives of this compound offer another dimension of synthetic utility, with applications in the formation of various heterocyclic structures and polymers.

Synthesis:

Amides (Malonamides): The synthesis of 2-(4-methoxybenzyl)malonamide can be achieved through the reaction of the corresponding diester, diethyl 2-(4-methoxybenzyl)malonate, with ammonia (B1221849) or a primary or secondary amine. This aminolysis reaction typically requires elevated temperatures. Alternatively, the diacid chloride of this compound (prepared by treating the diacid with a chlorinating agent like thionyl chloride) can react readily with amines at lower temperatures to yield the diamide.

Imides (Malonimides): Cyclic imides, or malonimides, can be synthesized from the corresponding malonamic acid (the mono-amide of the malonic acid) through intramolecular cyclization, often promoted by dehydrating agents. Another route involves the reaction of the malonic ester with a primary amine, which can lead to the formation of a malonimide under appropriate conditions. The reaction of 5-(4-methoxyphenyl)furan-2,3-dione with urea (B33335) can lead to the formation of imidazolidinedione derivatives, which are related to imides. mdpi.com

Reactivity Profiles: The reactivity of these derivatives is influenced by the nature of the amide or imide group.

Malonamides: The methylene protons of 2-(4-methoxybenzyl)malonamide are acidic and can be removed by a base to form a nucleophilic carbanion, similar to the malonic esters. This allows for further functionalization at the α-position. Malonamides can also participate in condensation reactions.

Malonimides: The N-H proton of the imide is acidic and can be involved in various substitution reactions. The carbonyl groups of the imide are susceptible to nucleophilic attack. Malonimides can serve as precursors for the synthesis of more complex heterocyclic systems.

Structural Modifications and Analogues of the Benzyl Moiety and their Chemical Implications

Altering the structure of the 4-methoxybenzyl group in this compound can have profound effects on the chemical and physical properties of the molecule and its derivatives. nih.gov These modifications can be used to fine-tune reactivity, solubility, and biological activity in medicinal chemistry contexts. nih.govnih.gov

Types of Structural Modifications:

Substitution Pattern: The methoxy (B1213986) group can be moved to the ortho or meta positions of the phenyl ring. The electronic effects of the substituent (donating or withdrawing) will influence the reactivity of the benzyl group and potentially the acidity of the malonic acid protons.

Nature of the Substituent: The methoxy group can be replaced with other functional groups, such as alkyl, halogen, nitro, or cyano groups. For example, introducing electron-withdrawing groups would alter the electron density of the aromatic ring. The incorporation of halogen atoms can introduce the possibility of halogen bonding interactions. nih.gov

Replacement of the Phenyl Ring: The phenyl ring can be replaced with other aromatic or heteroaromatic systems, such as naphthyl, pyridyl, or thienyl groups. This would significantly alter the steric and electronic properties of the entire molecule.

Chemical Implications:

Reactivity: Changes in the electronic nature of the benzyl moiety can influence the ease of benzylic C-H bond cleavage or the stability of any intermediates formed during reactions involving the benzyl group.

Acidity: The electronic properties of the substituent on the phenyl ring can have a modest effect on the pKa of the malonic acid protons through inductive and resonance effects.

Lipophilicity and Solubility: Modifying the benzyl group can significantly alter the lipophilicity (logD) and aqueous solubility of the compound, which is a critical consideration in drug design. nih.gov For instance, replacing a methoxy group with a more lipophilic n-butyl group can decrease aqueous solubility. nih.gov

Conformational Effects: Different substituents can impose conformational constraints on the molecule, which can be important in the context of designing chiral catalysts or biologically active molecules.

Design and Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically enriched derivatives of this compound is of significant interest for applications in asymmetric catalysis and the preparation of chiral drugs. ims.ac.jpims.ac.jpresearchgate.net The α-carbon of the malonic acid derivative is a prochiral center that can be stereoselectively functionalized.

Design and Synthetic Strategies:

Asymmetric Alkylation: A key strategy is the enantioselective alkylation of a malonate derivative. This can be achieved using a chiral phase-transfer catalyst. frontiersin.org For example, the α-alkylation of a malonate monoester can be performed using a chiral catalyst to introduce a second, different substituent at the α-position, thereby creating a chiral center with high enantioselectivity. frontiersin.org

Use of Chiral Auxiliaries: The malonic acid can be esterified with a chiral alcohol. The resulting diastereomeric esters can be separated, and the chiral auxiliary can then be cleaved to yield the enantiomerically pure malonic acid derivative.

Enzymatic Resolution: Enzymes such as lipases can be used for the kinetic resolution of racemic esters of this compound. The enzyme will selectively hydrolyze one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid.

Chiral Catalysis: The design of chiral Brønsted acids or Lewis acids can be used to catalyze reactions involving derivatives of this compound, leading to chiral products. ims.ac.jpims.ac.jp For instance, chiral phosphoric acids have been shown to be effective catalysts in enantioselective reactions. ims.ac.jp

The resulting chiral malonic acid derivatives are versatile building blocks for the synthesis of a wide range of enantiomerically pure compounds. frontiersin.org

Role and Applications of 2 4 Methoxybenzyl Malonic Acid in Synthetic Chemistry

As a Versatile Building Block for Complex Organic Scaffolds

2-(4-Methoxybenzyl)malonic acid is a specialized derivative of malonic acid, featuring a methoxy-substituted benzyl (B1604629) group on its central carbon. This unique structure combines the high reactivity of the malonic acid core with the steric and electronic properties of the 4-methoxybenzyl substituent, making it a valuable and versatile building block in modern organic synthesis. The two carboxylic acid groups provide multiple reaction sites, while the alpha-carbon can be readily functionalized, allowing for the construction of intricate and diverse molecular architectures.

Precursor in Natural Product Synthesis Schemes

The malonic acid framework is a fundamental unit in the biosynthesis of numerous natural products, particularly polyketides and fatty acids, where malonyl-CoA serves as a key chain-extending building block. wikipedia.org In chemical synthesis, substituted malonic acid derivatives are indispensable for constructing complex molecular skeletons found in biologically active compounds.

Research has demonstrated the use of malonate derivatives in the expeditious synthesis of alkaloids like minovincine and aspidofractinine. nih.govacs.org These syntheses often rely on the malonate's ability to participate in cascade reactions and enantioselective annulations to quickly build tricyclic cores. acs.org Furthermore, structurally similar compounds such as 2-(4-methoxybenzyl)cyclohexan-1-ol have been utilized as precursors for the synthesis of alkyl β-D-glucopyranosides, which are motifs present in many natural products. researchgate.net The strategic placement of the 4-methoxybenzyl group in this compound offers synthetic chemists a tool to introduce this specific moiety while leveraging the classic and predictable reactivity of the malonate core for the stereocontrolled synthesis of complex natural product scaffolds. acs.org

Intermediate in the Synthesis of Advanced Organic Materials

The dicarboxylic acid structure of malonic acid and its derivatives makes them suitable candidates for use as monomers or cross-linking agents in polymer chemistry. Malonic acid itself is a known precursor to specialty polyesters and can be a component in alkyd resins used for advanced coatings. wikipedia.org These resins often provide protection against degradation from UV light and oxidation. wikipedia.org

The field of polymer synthesis frequently utilizes monomers containing benzyl and ester functionalities. For example, benzyl methacrylate is employed in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization to create well-defined polymers. whiterose.ac.uk Similarly, copolymers have been synthesized from benzyl oleate and maleic anhydride, another dicarboxylic acid derivative. mdpi.com Given these precedents, this compound represents a promising, functionalized monomer. Its two carboxylic acid groups can participate in polycondensation reactions to form polyesters or polyamides, while the 4-methoxybenzyl group introduces specific properties such as altered solubility, thermal stability, and potential for post-polymerization modification. This makes it a valuable intermediate for creating advanced polymers and functional materials for specialized applications. acs.org

Role in the Construction of Heterocyclic Systems

The 1,3-dicarbonyl arrangement of this compound makes it an ideal precursor for the synthesis of a wide array of heterocyclic compounds. The reaction of malonic acid derivatives with compounds containing two nucleophilic centers is a cornerstone of heterocyclic chemistry. The most classic example is the condensation of a malonate with urea (B33335) or thiourea to produce barbiturates and thiobarbiturates, respectively, which are classes of compounds with significant pharmacological activity. wikipedia.org

This reactivity extends to the synthesis of pyrimidines, a core structure in many pharmaceuticals. researchgate.netnih.gov Substituted malonic esters can be condensed with amidines, guanidines, or other N-C-N fragments to construct the pyrimidine ring. bu.edu.eg For instance, 2-methoxy-malonic diester is a key intermediate in the preparation of 4,6-dichloro-5-methoxypyrimidine, a precursor for sulfadoxine. google.com The presence of the 4-methoxybenzyl substituent on this compound allows for the direct incorporation of this group into the final heterocyclic scaffold, providing a straightforward route to highly functionalized molecules that are valuable in medicinal chemistry and drug discovery. organic-chemistry.orgorganic-chemistry.org

Table 1: Heterocyclic Systems from Malonic Acid Derivatives This interactive table illustrates the common heterocyclic cores that can be synthesized from a generic malonic acid derivative like this compound.

| Co-reactant | Resulting Heterocyclic Core |

|---|---|

| Urea | Barbituric Acid |

| Thiourea | Thiobarbituric Acid |

| Guanidine | 2-Aminopyrimidine-4,6-dione |

| Amidine | Substituted Pyrimidine |

Application in the Synthesis of Specialty Chemicals and Agrochemical Precursors

The malonic ester synthesis is a fundamental and versatile method for forming carbon-carbon bonds, enabling the preparation of a vast range of mono- and di-substituted carboxylic acids. uobabylon.edu.iqpatsnap.com This makes malonic acid derivatives, including this compound, highly important intermediates in the production of specialty chemicals and as precursors for agrochemicals. google.com The ability to introduce one or two alkyl or aryl groups to the central carbon of the malonate, followed by hydrolysis and decarboxylation, provides a reliable pathway to complex carboxylic acids that are themselves building blocks for more elaborate molecules. patsnap.com

Malonic acid derivatives are explicitly used in the synthesis of pesticides and herbicides, contributing to crop health and yield. multichemindia.comacs.org Furthermore, specific derivatives have been patented for their utility as plant growth retardants. google.com The 4-methoxybenzyl moiety of this compound can impart specific physical and biological properties to a target molecule, potentially enhancing its efficacy or modifying its mode of action. Therefore, this compound serves as a valuable starting material for creating novel active ingredients in the agrochemical industry and for producing fine chemicals with tailored properties.

Catalytic and Organocatalytic Applications (e.g., as a ligand, acid catalyst)

The structural features of this compound lend themselves to applications in catalysis, both as a component of a catalyst system and as a substrate in organocatalytic reactions.

As a Ligand: The dicarboxylate functionality can act as a bidentate ligand, coordinating to metal centers. Malonic acid derivatives have been used to synthesize ligands for the assembly of complex, self-assembled coordination cages. researchgate.net The precise geometry and electronic nature of the 4-methoxybenzyl group can influence the properties of the resulting metal complex, such as its stability, solubility, and catalytic activity.

Computational and Theoretical Investigations of 2 4 Methoxybenzyl Malonic Acid

Quantum Chemical Characterization of Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and conformational landscape of 2-(4-methoxybenzyl)malonic acid. These methods can predict with high accuracy various geometric parameters such as bond lengths, bond angles, and dihedral angles.

For a molecule like this compound, several conformations are possible due to the rotational freedom around the single bonds connecting the benzyl (B1604629) group to the malonic acid moiety. Computational studies on similar dicarboxylic acids have shown that both intramolecular and intermolecular interactions, especially hydrogen bonding, play a crucial role in determining the most stable conformers. acs.org In the case of this compound, intramolecular hydrogen bonds between the carboxylic acid groups are expected to be a dominant feature in its low-energy conformations.

Table 1: Predicted Geometric Parameters for a Representative Conformer of a Substituted Benzylmalonic Acid Derivative (Illustrative)

| Parameter | Bond/Angle | Predicted Value (DFT) |

| Bond Length | C-C (malonic) | 1.53 Å |

| C=O | 1.21 Å | |

| C-O (hydroxyl) | 1.35 Å | |

| C-C (benzyl) | 1.52 Å | |

| Bond Angle | O-C-O (carboxyl) | 123° |

| C-C-C (malonic) | 110° | |

| Dihedral Angle | C-C-C-C (benzyl-malonic) | Variable (defines conformation) |

Note: This table is illustrative and based on typical values from DFT calculations on similar molecules. The exact values for this compound would require specific calculations.

Mechanistic Studies of Key Reactions (e.g., Decarboxylation, Condensation)

Computational chemistry provides a powerful lens through which to examine the mechanisms of reactions involving this compound, most notably its decarboxylation and condensation reactions.

Decarboxylation: Malonic acids and their derivatives are well-known to undergo decarboxylation upon heating, a reaction that is a cornerstone of the malonic ester synthesis. masterorganicchemistry.com Theoretical studies on the decarboxylation of malonic acid and its substituted analogs have largely supported a cyclic transition state. masterorganicchemistry.com In this mechanism, one of the carboxylic acid groups acts as a proton donor to the other, facilitating the cleavage of a carbon-carbon bond and the release of carbon dioxide through a six-membered ring-like transition state. masterorganicchemistry.com For this compound, the presence of the electron-donating methoxy (B1213986) group on the benzyl ring is expected to have a subtle electronic influence on the reaction rate, a hypothesis that can be quantified through computational analysis of the activation energy. Kinetic studies on the decarboxylation of benzylmalonic acid in various solvents have shown that the reaction follows first-order kinetics. oup.com

Condensation: The Knoevenagel condensation is a key reaction of malonic acid and its derivatives with aldehydes and ketones to form α,β-unsaturated carboxylic acids. rsc.orgwikipedia.org Computational studies on the Knoevenagel condensation have helped to elucidate the role of catalysts and the reaction intermediates. rsc.org For the reaction of this compound with an aldehyde, computational modeling can map out the potential energy surface, identifying the transition states for carbanion formation, nucleophilic attack on the carbonyl group, and subsequent dehydration and decarboxylation steps.

Prediction of Spectroscopic Signatures and Electronic Properties

A significant advantage of computational chemistry is its ability to predict spectroscopic properties, which can aid in the identification and characterization of molecules.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra, including ¹H and ¹³C chemical shifts, is a well-established application of quantum chemical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method. nmrdb.orgncssm.educaspre.ca By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing these predicted spectra with experimental data can confirm the molecular structure and assign specific resonances to individual atoms. There are online tools and databases that can predict NMR spectra for various molecules. nmrdb.orgcaspre.ca

Vibrational Spectroscopy: Theoretical calculations can also predict the infrared (IR) and Raman spectra of this compound. By computing the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be constructed. This is invaluable for assigning the vibrational modes observed in experimental spectra to specific molecular motions, such as the stretching and bending of the carboxylic acid O-H and C=O bonds, and the various vibrations of the aromatic ring.

Electronic Properties: Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, can be readily calculated. These properties provide insights into the molecule's reactivity, with the HOMO energy correlating with its ability to donate electrons and the LUMO energy with its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and its electronic excitation properties. The molecular electrostatic potential (MEP) map can also be calculated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Table 2: Illustrative Predicted Electronic Properties for a Substituted Benzylmalonic Acid Derivative

| Property | Predicted Value (DFT) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | ~3.5 D |

Note: These values are illustrative and based on general trends for similar aromatic carboxylic acids. Specific calculations are needed for this compound.

Structure-Reactivity Relationship (SRR) Analyses

Structure-Reactivity Relationship (SRR) analyses, including Quantitative Structure-Activity Relationship (QSAR) studies, aim to correlate the chemical structure of a series of compounds with their reactivity or biological activity. While no specific SRR studies were found for this compound itself, the principles can be applied to understand how structural modifications would affect its properties.

For instance, in the context of the Knoevenagel condensation, the reactivity of this compound can be compared to other substituted benzylmalonic acids. By systematically varying the substituent on the benzene (B151609) ring and calculating descriptors such as atomic charges, electrostatic potentials, and frontier orbital energies, a model can be built to predict the reaction rate or yield. QSAR studies have been performed on cinnamic acid derivatives, which are often synthesized from malonic acids, to correlate their structure with biological activities like anticancer or antimicrobial effects. researchgate.netnih.gov These studies highlight the importance of electronic and steric parameters in determining the efficacy of the compounds.

Molecular Dynamics Simulations of Reaction Pathways and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into reaction dynamics and intermolecular interactions in a condensed phase.

Reaction Pathways: While computationally intensive, ab initio molecular dynamics (AIMD) can be used to simulate the actual process of a chemical reaction, such as the decarboxylation of this compound. acs.org This would allow for the direct observation of the bond-breaking and bond-forming events and the role of the surrounding solvent molecules in the reaction mechanism.

Intermolecular Interactions: Classical MD simulations are particularly useful for studying the behavior of this compound in solution. By simulating a system containing one or more molecules of the acid surrounded by a large number of solvent molecules (e.g., water or an organic solvent), one can investigate how the solute molecules interact with each other and with the solvent. This includes the formation and dynamics of hydrogen bonds, which are crucial for the solvation process and can influence the conformational preferences of the acid. nih.govresearchgate.net Studies on anisole (B1667542) derivatives have used MD simulations to investigate intermolecular interactions such as π-π stacking and C-H···O hydrogen bonds in the liquid state. researchgate.net Similarly, MD simulations can reveal how molecules of this compound might aggregate in solution, which can be important for understanding its solubility and crystallization behavior.

Advanced Analytical Methodologies for the Research and Characterization of 2 4 Methoxybenzyl Malonic Acid

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for determining the precise molecular weight and elemental composition of 2-(4-methoxybenzyl)malonic acid. For its dimethyl ester derivative, dimethyl 2-(4-methoxybenzyl)malonate, the predicted monoisotopic mass is 252.09978 Da. uni.lu HRMS analysis would yield a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, C₁₃H₁₆O₅ for the dimethyl ester. uni.lu Predicted collision cross-section (CCS) values for various adducts of the dimethyl ester, such as [M+H]⁺ and [M+Na]⁺, further aid in its identification. uni.lu

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the O-H stretching of the carboxylic acid groups, C=O stretching of the carboxyl and ester groups, C-O stretching of the methoxy (B1213986) and acid/ester groups, and aromatic C-H and C=C stretching. researchgate.netspectrabase.comchemicalbook.comthermofisher.com For a related compound, 2-(4-methoxy-benzyl)-malonic acid ethyl ester methyl ester, observed IR peaks include those at 1736 and 1731 cm⁻¹ corresponding to the two different carbonyl (C=O) groups. rsc.org

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are vital for separating this compound from impurities and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC-MS is a powerful technique for the analysis of organic acids. lcms.cz A mixed-mode reversed-phase/anion-exchange stationary phase can be used for enhanced retention and separation of polar compounds like malonic acid derivatives. lcms.cz The use of a mass spectrometer as a detector provides high sensitivity and selectivity, allowing for the accurate quantification and identification of the target compound and any impurities. lcms.cz In the context of synthesizing derivatives of this compound, HPLC-MS would be invaluable for monitoring the reaction's progress and purity of the final product. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile derivatives of this compound, such as its esters, GC-MS is a suitable analytical technique. hmdb.cahmdb.ca Derivatization is often necessary for non-volatile compounds like dicarboxylic acids to make them amenable to GC analysis. nih.gov For example, methylmalonic acid, a related compound, can be derivatized with pentafluorobenzyl bromide for GC-MS analysis. nih.gov The mass spectrometer provides fragmentation patterns that serve as a fingerprint for the compound, aiding in its identification. nist.gov

Supercritical Fluid Chromatography (SFC): SFC offers an alternative to HPLC with advantages such as high speed and unique selectivity. nacalai.com For the separation of compounds like this compound, stationary phases with different polarities can be employed to achieve optimal resolution. nacalai.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself was not found in the search results, studies on related compounds demonstrate the power of this technique. For instance, the crystal structure of anisic acid (p-methoxybenzoic acid) reveals details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen-bonded dimers. colab.ws Similarly, X-ray diffraction analysis of a related malononitrile (B47326) derivative provided precise information on its molecular geometry and crystal packing. nih.gov Such studies on this compound would provide invaluable information on its solid-state conformation and packing, which can influence its physical properties. researchgate.netcardiff.ac.uk

Electrochemical Methods in Mechanistic Research

Electrochemical methods can be employed to investigate the redox properties of this compound and to probe the mechanisms of reactions in which it participates. Techniques such as cyclic voltammetry could be used to determine the oxidation and reduction potentials of the compound, providing insights into its electronic structure and reactivity. While specific electrochemical data for this compound is not available in the provided results, the general applicability of these methods to organic molecules is well-established for mechanistic studies.

In situ and Operando Spectroscopic Techniques for Real-Time Reaction Pathway Monitoring

In situ and operando spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing a deeper understanding of reaction pathways and intermediates. For the synthesis of this compound, techniques like in situ FT-IR or NMR spectroscopy could be used to track the disappearance of reactants and the appearance of products and intermediates. This would enable the optimization of reaction conditions and the identification of transient species. While specific examples for this compound are not provided, the application of in situ spectroscopy is a powerful tool in modern chemical research for elucidating reaction mechanisms.

Emerging Research Directions and Interdisciplinary Perspectives for 2 4 Methoxybenzyl Malonic Acid

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex organic molecules is undergoing a paradigm shift, moving from traditional batch processes to continuous-flow and automated systems. These platforms offer enhanced control over reaction parameters, improved safety, and greater efficiency, making them ideal for the synthesis of 2-(4-Methoxybenzyl)malonic acid and its derivatives. sigmaaldrich.com

Flow chemistry, where reagents are pumped through a network of tubes and reactors, allows for precise temperature and pressure control, rapid mixing, and the ability to handle reactive intermediates safely. This methodology is an innovation hotspot for malonic ester synthesis. patsnap.com For a compound like this compound, a multi-step synthesis could be streamlined into a continuous, automated sequence. For instance, the initial alkylation of a malonate ester followed by hydrolysis could be performed in sequential flow reactors without the need for isolating intermediates.

Automated synthesis platforms, often integrated with flow reactors or operating as standalone robotic systems, can perform entire synthetic processes, including reaction, work-up, and purification. sigmaaldrich.comresearchgate.net Systems have been developed for the automated production of various compounds, including 11C-labeled carboxylic acids and esters, demonstrating the feasibility of applying this technology to molecules with similar functional groups. nih.govnih.gov Such platforms could be programmed to explore a wide range of derivatives of this compound by systematically varying reaction partners and conditions, significantly accelerating the discovery of new compounds with desired properties.

Sustainable Synthesis and Biocatalytic Transformations of its Derivatives

In line with the principles of green chemistry, researchers are actively seeking more environmentally benign methods for chemical synthesis. studysmarter.co.uk This includes the use of sustainable catalysts and the development of biocatalytic routes that operate under mild conditions.

Malonic acid itself has been explored as a non-toxic, green catalyst for various organic transformations and as a cross-linking agent for producing biodegradable thermoplastics from starch. scirp.orgwikipedia.org These principles can be extended to the synthesis and application of its derivatives. The classic malonic ester synthesis, a fundamental method for producing substituted malonic acids, has been adapted to use greener solvents to reduce hazardous waste. studysmarter.co.uk

A particularly promising frontier is the use of enzymes as catalysts (biocatalysis). Biocatalytic C-C bond formation, the essential step in constructing the carbon skeleton of molecules, offers a powerful and sustainable alternative to traditional chemical methods that often rely on toxic reagents and heavy metals. nih.goveuropa.eu Enzymes like Pictet-Spenglerases and flavin-dependent 'ene'-reductases are being engineered to create complex C-C bonds with high selectivity. whiterose.ac.ukprinceton.edu Such biocatalysts could be developed to asymmetrically synthesize chiral derivatives of this compound, providing access to enantiomerically pure compounds for specialized applications.

Derivatization for Non-Biological Advanced Materials Science Applications

The dicarboxylic acid functionality of this compound makes it an excellent candidate for the construction of advanced polymers and materials. Its ability to act as a bifunctional linker allows it to be incorporated into long polymer chains or to connect metal centers in crystalline networks.

One of the most significant applications for dicarboxylic acids in materials science is in the creation of Metal-Organic Frameworks (MOFs) . MOFs are highly porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules. nih.govrsc.org Dicarboxylic acids are among the most common organic linkers used for synthesizing these materials. nih.gov By varying the length and functionality of the dicarboxylic acid linker, researchers can tune the pore size, surface area, and chemical properties of the resulting MOF. nih.gov Derivatives of this compound could serve as unique linkers, where the benzyl (B1604629) group could influence the framework's structure and introduce specific functionalities, leading to MOFs with potential applications in gas storage, catalysis, and supercapacitors. nih.gov

Furthermore, malonic acid and its derivatives are known precursors to specialty polyesters and can be used as components in alkyd resins for coatings that protect against UV light and corrosion. wikipedia.orgatamankimya.com The specific structure of this compound could be leveraged to create polymers with tailored thermal, mechanical, or optical properties.

Theoretical Prediction of Novel Reactivity and Catalyst Design

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. Techniques like Density Functional Theory (DFT) allow scientists to model reaction pathways, calculate the energies of intermediates and transition states, and gain deep mechanistic insights that are often difficult to obtain through experiments alone. mit.edu

For reactions involving malonic acid derivatives, such as the Knoevenagel condensation, DFT studies have been performed to elucidate the role of the catalyst and solvent in the reaction mechanism. acs.orgacs.org These computational investigations can reveal, for example, how a secondary amine catalyst activates the aldehyde for nucleophilic attack and facilitates the subsequent decarboxylation step. acs.org

This theoretical approach can be directly applied to this compound. By modeling its reactions, researchers can predict how the 4-methoxybenzyl substituent influences the reactivity of the malonic acid core. For example, computational studies could predict the stability of the enolate intermediate formed during alkylation or the energy barrier for decarboxylation. researchgate.net This knowledge is crucial for optimizing existing synthetic routes and for the rational design of new catalysts tailored to promote specific transformations with high efficiency and selectivity. rsc.org

Exploration in Supramolecular Chemistry and Self-Assembly as a Molecular Component

Supramolecular chemistry focuses on the design of complex, ordered systems held together by non-covalent interactions, such as hydrogen bonds. The ability of molecules to self-assemble into well-defined architectures is fundamental to creating new functional materials and understanding biological processes.

Dicarboxylic acids are premier building blocks in supramolecular chemistry and crystal engineering. nih.gov The two carboxylic acid groups can act as both hydrogen bond donors and acceptors, enabling them to form robust and predictable hydrogen-bonding patterns. nih.govlibretexts.org This often leads to the formation of extended chains, sheets, or more complex three-dimensional networks in the solid state. nih.gov

Q & A

Q. What are the recommended synthetic routes for 2-(4-Methoxybenzyl)Malonic Acid in laboratory settings?

Methodological Answer: The synthesis of this compound typically involves decarboxylative addition or hydrolysis reactions. Key steps include:

- Decarboxylative Addition : Reacting malonic acid derivatives (e.g., monophenyl esters) with substrates like 4-trifluoromethyl compounds in toluene under optimized conditions (e.g., 80°C, 12 hours). Trifluoroacetic acid (TFA) is effective for cleaving protecting groups like the 4-methoxybenzyl (PMB) group, yielding products with >80% efficiency .

- Hydrolysis : Using strong acids (e.g., 6M HCl under reflux) or bases to hydrolyze intermediates. For example, PMB-protected precursors can be deprotected to yield the target compound .

Key Reagents : TFA, LiAlH4 (reduction), and sodium methoxide (nucleophilic substitution) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton environments and carbon frameworks. For example, methoxy protons appear as singlets at ~3.8 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., CHO, MW 224.2 g/mol) .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1700 cm) .

- Melting Point Analysis : Consistency with literature values (e.g., 139–140°C) indicates purity .

Advanced Research Questions

Q. What mechanistic insights explain the decarboxylative reactivity of this compound in organic synthesis?

Methodological Answer: Decarboxylation involves the loss of CO from the malonic acid backbone, driven by:

- Acid Catalysis : Protic acids (e.g., TFA) stabilize transition states via protonation of carboxylate groups .

- Thermodynamic Control : Elevated temperatures (e.g., 80°C) favor entropy-driven CO release. Kinetic studies using HPLC can quantify reaction rates under varying pH and solvent conditions .

Key Data : Under toluene reflux, malonic acid monophenyl esters react 3× faster than free malonic acid due to reduced steric hindrance .

Q. How do computational models elucidate the physicochemical behavior of malonic acid derivatives?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Compare aggregation trends with experimental data. For example, malonic acid forms spherical aggregates in aerosols, unlike oxalic acid’s irregular clusters, due to its flexible methylene group .

- Dimerization Constants : Calculated via density functional theory (DFT) to explain experimental partition coefficients (e.g., in reactive extraction) .

Contradiction Resolution : MD-predicted large aggregates conflict with some experimental polydisperse data; this discrepancy may arise from temperature ranges or water content differences in studies .

Q. What strategies optimize the reactive extraction of malonic acid derivatives from aqueous solutions?

Methodological Answer:

- Solvent Selection : Tributyl phosphate (TBP) in ketones or alcohols achieves >90% extraction efficiency due to hydrogen bonding with malonic acid .

- pH Adjustment : Maintain pH < pKa (≈2.8) to favor the undissociated acid form for better partition into organic phases .

Data Table :

| TBP Concentration (v/v%) | Diluent Type | Extraction Efficiency (%) |

|---|---|---|

| 20% | 1-Octanol | 85 |

| 30% | Methyl Isobutyl Ketone | 92 |

| 40% | n-Heptane | 78 |

Data sourced from equilibrium models validated by FTIR .

Q. How does this compound act as a complexing agent in metal ion separation?

Methodological Answer:

- Permselectivity Studies : Malonic acid shows higher stability constants () with Cu vs. Ni, enabling selective separation. Use ion-selective electrodes or UV-Vis titration to measure .

- Membrane-Based Separation : Employ supported liquid membranes (SLMs) with malonic acid as a carrier. Optimize parameters like pH (2.5–3.5) and malonic acid concentration (0.1M) .

Key Data : Permselectivity follows oxalic acid > malonic acid > citric acid due to differences in chelate ring stability .

Q. What in vitro models assess the bioactivity of this compound derivatives?

Methodological Answer:

- Anti-Inflammatory Assays : Use carrageenin-induced rat paw edema models. Derivatives like N-[2-(6-Methoxy)benzothiazolyl] malonamic acid show 40–50% edema inhibition at 50 mg/kg .

- Enzyme Inhibition Studies : Screen against cyclooxygenase (COX-2) via ELISA or fluorescence polarization. IC values <10 μM indicate potency .

Q. How can researchers resolve contradictions between experimental and computational data on malonic acid aggregation?

Methodological Answer:

- Controlled Replication : Conduct experiments under simulation-matched conditions (e.g., temperature, humidity). For aerosol studies, use differential mobility analyzers (DMAs) to measure cluster sizes .

- Multi-Scale Modeling : Combine MD with coarse-grained models to bridge nanosecond simulations with millisecond experimental timescales .

Key Insight : Discrepancies in oxalic vs. malonic acid aggregation may stem from overlooked hydration dynamics in simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.